Cas no 2092066-20-9 (6-(Pentan-3-yl)pyrimidin-4-ol)

6-(Pentan-3-yl)pyrimidin-4-ol 化学的及び物理的性質
名前と識別子
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- 6-(pentan-3-yl)pyrimidin-4-ol
- 4-pentan-3-yl-1H-pyrimidin-6-one
- 6-(Pentan-3-yl)pyrimidin-4-ol
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- インチ: 1S/C9H14N2O/c1-3-7(4-2)8-5-9(12)11-6-10-8/h5-7H,3-4H2,1-2H3,(H,10,11,12)
- InChIKey: QTSYYAMNIVNXED-UHFFFAOYSA-N
- ほほえんだ: O=C1C=C(C(CC)CC)N=CN1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 227
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 41.5
6-(Pentan-3-yl)pyrimidin-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-3784-2.5g |
6-(pentan-3-yl)pyrimidin-4-ol |
2092066-20-9 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
Life Chemicals | F1967-3784-1g |
6-(pentan-3-yl)pyrimidin-4-ol |
2092066-20-9 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
TRC | P274016-1g |
6-(pentan-3-yl)pyrimidin-4-ol |
2092066-20-9 | 1g |
$ 475.00 | 2022-06-03 | ||
Life Chemicals | F1967-3784-0.25g |
6-(pentan-3-yl)pyrimidin-4-ol |
2092066-20-9 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
TRC | P274016-500mg |
6-(pentan-3-yl)pyrimidin-4-ol |
2092066-20-9 | 500mg |
$ 320.00 | 2022-06-03 | ||
Life Chemicals | F1967-3784-0.5g |
6-(pentan-3-yl)pyrimidin-4-ol |
2092066-20-9 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
Life Chemicals | F1967-3784-5g |
6-(pentan-3-yl)pyrimidin-4-ol |
2092066-20-9 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
Life Chemicals | F1967-3784-10g |
6-(pentan-3-yl)pyrimidin-4-ol |
2092066-20-9 | 95%+ | 10g |
$1407.0 | 2023-09-06 | |
TRC | P274016-100mg |
6-(pentan-3-yl)pyrimidin-4-ol |
2092066-20-9 | 100mg |
$ 95.00 | 2022-06-03 |
6-(Pentan-3-yl)pyrimidin-4-ol 関連文献
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
6-(Pentan-3-yl)pyrimidin-4-olに関する追加情報
Introduction to 6-(Pentan-3-yl)pyrimidin-4-ol (CAS No. 2092066-20-9)
6-(Pentan-3-yl)pyrimidin-4-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2092066-20-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic organic molecule features a pyrimidine core substituted with a pentan-3-yl side chain, making it a versatile scaffold for drug discovery and development. The structural attributes of this compound contribute to its potential biological activity, particularly in the context of targeting various pathological mechanisms.
The pyrimidine ring is a fundamental motif in many bioactive molecules, including nucleoside analogs and kinase inhibitors. In 6-(Pentan-3-yl)pyrimidin-4-ol, the presence of the hydroxyl group at the 4-position and the aliphatic pentan-3-yl chain introduces unique pharmacophoric elements that may influence its interactions with biological targets. The compound’s molecular structure suggests potential applications in modulating enzyme activity and cellular signaling pathways, which are critical in the treatment of chronic diseases such as cancer, inflammation, and neurodegenerative disorders.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mode of interaction of 6-(Pentan-3-yl)pyrimidin-4-ol with various protein targets. Studies indicate that the compound may exhibit inhibitory effects on kinases and other enzymes implicated in disease progression. For instance, preliminary computational studies have suggested that this molecule could interact with ATP-binding sites in kinases, potentially disrupting aberrant signaling cascades involved in tumor growth and metastasis.
In parallel, experimental investigations have begun to explore the pharmacological profile of 6-(Pentan-3-yl)pyrimidin-4-ol. In vitro assays have demonstrated promising antiproliferative effects against certain cancer cell lines, suggesting its utility as a lead compound for further optimization. The hydroxyl group at the 4-position of the pyrimidine ring appears to be crucial for these effects, as modifications at this site have been shown to alter biological activity significantly.
The synthesis of 6-(Pentan-3-yl)pyrimidin-4-ol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic strategies include condensation reactions between appropriate precursors followed by functional group transformations. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have facilitated more efficient routes to complex heterocyclic compounds like this one.
From a medicinal chemistry perspective, the structural features of 6-(Pentan-3-y)pyrimidin--4--ol make it an attractive candidate for further derivatization. By introducing additional substituents or altering existing functional groups, chemists can fine-tune its pharmacokinetic properties, including solubility, metabolic stability, and bioavailability. Such modifications are essential for translating promising preclinical findings into effective therapeutic agents.
The growing interest in 6-(Pentan--3--y)pyrimidin--4--ol is also driven by its potential role in addressing emerging therapeutic challenges. For example, drug resistance remains a significant hurdle in cancer treatment, and novel compounds like this one may offer alternative mechanisms of action to overcome resistance mechanisms. Additionally, its molecular framework suggests applications in developing treatments for infectious diseases and inflammatory conditions where kinase inhibition plays a key role.
Future research directions for 6-(Pentan--3--y)pyrimidin--4--ol include exploring its interactions with specific protein targets using biophysical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies will provide detailed insights into its binding mode and help guide structure-based drug design efforts. Furthermore, preclinical studies in animal models will be essential to assess its safety profile and efficacy before human clinical trials can be initiated.
In conclusion,6-(Pentan--3--y)pyrimidin--4--ol (CAS No. 2092066---20---9) represents a promising scaffold for pharmaceutical innovation with significant potential in addressing various human diseases. Its unique structural features combined with emerging research findings position it as a valuable compound for further exploration by medicinal chemists and biologists alike.
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